molecular formula C23H21ClN2O3S B11097399 6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)tetrahydropyrimidine-2(1H)-thione

6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)tetrahydropyrimidine-2(1H)-thione

Cat. No.: B11097399
M. Wt: 440.9 g/mol
InChI Key: GTVDAFCDCDJCTF-UHFFFAOYSA-N
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Description

6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)tetrahydropyrimidine-2(1H)-thione is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as chlorophenyl, dihydroxyphenyl, and methoxyphenyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)tetrahydropyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require acidic catalysts, such as hydrochloric acid or sulfuric acid, and are carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, such as Lewis acids, and the implementation of continuous flow reactors to enhance reaction rates and scalability. Solvent selection and purification steps are also crucial to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)tetrahydropyrimidine-2(1H)-thione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)tetrahydropyrimidine-2(1H)-thione involves its interaction with various molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-phenylpyrimidine-2(1H)-thione
  • 6-(2-chlorophenyl)-4-(4-methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione
  • 6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione

Uniqueness

The unique combination of functional groups in 6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)tetrahydropyrimidine-2(1H)-thione imparts distinct chemical and biological properties. The presence of both dihydroxy and methoxy groups on the phenyl rings enhances its reactivity and potential for forming diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21ClN2O3S

Molecular Weight

440.9 g/mol

IUPAC Name

6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)-1,3-diazinane-2-thione

InChI

InChI=1S/C23H21ClN2O3S/c1-29-16-9-6-14(7-10-16)23(18-11-8-15(27)12-21(18)28)13-20(25-22(30)26-23)17-4-2-3-5-19(17)24/h2-12,20,27-28H,13H2,1H3,(H2,25,26,30)

InChI Key

GTVDAFCDCDJCTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CC(NC(=S)N2)C3=CC=CC=C3Cl)C4=C(C=C(C=C4)O)O

Origin of Product

United States

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